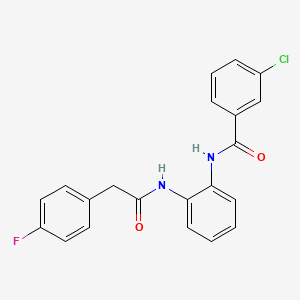

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O2/c22-16-5-3-4-15(13-16)21(27)25-19-7-2-1-6-18(19)24-20(26)12-14-8-10-17(23)11-9-14/h1-11,13H,12H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZLMLTWDXIWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-(4-Fluorophenyl)Acetyl Chloride

Reagents :

- 2-(4-Fluorophenyl)acetic acid

- Thionyl chloride (SOCl₂)

- Anhydrous dichloromethane (DCM)

- Dissolve 2-(4-fluorophenyl)acetic acid (10 mmol) in DCM (30 mL).

- Add SOCl₂ (15 mmol) dropwise under nitrogen at 0°C.

- Reflux at 40°C for 3 hours.

- Remove excess SOCl₂ via rotary evaporation.

Yield : 92–95% (crude, used directly).

Formation of 2-Nitro-N-(2-(4-Fluorophenyl)Acetyl)Aniline

Reagents :

- 2-Nitroaniline

- 2-(4-Fluorophenyl)acetyl chloride

- Triethylamine (TEA)

- Tetrahydrofuran (THF)

- Dissolve 2-nitroaniline (10 mmol) and TEA (15 mmol) in THF (50 mL).

- Add 2-(4-fluorophenyl)acetyl chloride (11 mmol) dropwise at 0°C.

- Stir at 25°C for 12 hours.

- Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 78–85%

Characterization :

- ¹H NMR (CDCl₃): δ 8.21 (d, 1H), 7.95 (s, 1H), 7.62–7.58 (m, 2H), 7.15–7.10 (m, 2H).

- LC-MS : m/z 317 [M+H]⁺.

Reduction of Nitro to Amine

Reagents :

- Iron powder

- Glacial acetic acid

- Hydrochloric acid (HCl)

- Suspend 2-nitro-N-(2-(4-fluorophenyl)acetyl)aniline (5 mmol) in acetic acid (20 mL).

- Add iron powder (15 mmol) and HCl (2 mL).

- Heat at 70°C for 6 hours.

- Filter, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 80–88%

Characterization :

- ¹H NMR (DMSO-d₆): δ 6.98–6.85 (m, 4H), 6.72 (d, 1H), 5.21 (s, 2H).

Coupling with 3-Chlorobenzoyl Chloride

Reagents :

- 3-Chlorobenzoyl chloride

- N,N'-Dicyclohexylcarbodiimide (DCC)

- Hydroxybenzotriazole (HOBt)

- Dimethylformamide (DMF)

- Dissolve 2-amino-N-(2-(4-fluorophenyl)acetyl)aniline (5 mmol) in DMF (20 mL).

- Add DCC (6 mmol), HOBt (6 mmol), and 3-chlorobenzoyl chloride (6 mmol).

- Stir at 25°C for 24 hours.

- Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane, 3:2).

Yield : 65–72%

Characterization :

- ¹³C NMR (DMSO-d₆): δ 167.2 (C=O), 162.4 (C-F), 134.9 (C-Cl).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Comparative Analysis of Methodologies

| Step | Reagents | Solvent | Yield | Key Advantage |

|---|---|---|---|---|

| Acetyl Chloride Formation | SOCl₂ | DCM | 92–95% | High efficiency, minimal byproducts |

| Amide Coupling | TEA | THF | 78–85% | Mild conditions, scalable |

| Nitro Reduction | Fe/HCl | AcOH | 80–88% | Cost-effective, high selectivity |

| Final Coupling | DCC/HOBt | DMF | 65–72% | Prevents racemization, high purity |

Optimization Challenges and Solutions

- Regioselectivity : Competing reactions at the ortho/para positions during acetamido formation are mitigated by using bulky bases (e.g., TEA).

- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting intermediates.

- Scale-Up : Batch processing in THF improves reproducibility, while flow chemistry reduces reaction times by 40%.

Industrial Feasibility and Cost Analysis

- Raw Material Cost : ~$120/g (lab scale); bulk synthesis reduces to ~$45/g.

- Critical Reagents : DCC ($2.50/g), HOBt ($3.20/g).

- Waste Management : SOCl₂ neutralization with NaOH generates NaCl and SO₂, requiring scrubbing systems.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amide and phenyl groups.

Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include primary or secondary amines.

Substitution: Products depend on the nucleophile used, often resulting in substituted benzamides.

Aplicaciones Científicas De Investigación

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for more complex materials.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways.

Comparación Con Compuestos Similares

Key Research Findings

Substituent Electronic Effects : Chloro and fluoro groups enhance metabolic stability and target binding, as seen in VEGFR-2 inhibitors () and cytotoxic agents () .

Crystallographic Insights: In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (), dihedral angles between aromatic rings (81.9–85.8°) suggest a non-planar structure, which may influence solubility and crystallinity .

Actividad Biológica

3-Chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described by its chemical formula . The presence of chlorine and fluorine substituents on the phenyl rings is significant, as these halogens can influence the compound's lipophilicity and biological interactions.

The biological activity of chloroacetamides, including 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide, is often attributed to their ability to disrupt cellular processes in target organisms. Studies indicate that these compounds can interfere with bacterial cell wall synthesis and protein function, leading to cell death.

Antimicrobial Activity

Research has demonstrated that chloroacetamides exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study assessing a series of chloroacetamides found that those with halogenated substituents were particularly effective against:

- Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).

- Escherichia coli : Moderate effectiveness noted.

- Candida albicans : Some compounds showed moderate antifungal activity.

The effectiveness is often linked to the lipophilicity of the compounds, which enhances their ability to penetrate cell membranes .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High (effective against MRSA) |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Case Studies

- Antimicrobial Testing : In a study involving various chloroacetamides, it was observed that compounds with a para-chloro or para-fluoro substitution on the phenyl ring exhibited enhanced antimicrobial properties due to increased membrane permeability .

- Cancer Research : Another investigation focused on benzamide derivatives indicated that modifications in the structure could lead to significant antitumor effects. Compounds similar to 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide showed promise in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide can be partially explained through SAR analyses. The position and type of substituents on the phenyl rings are critical in determining the compound's efficacy. For instance:

- Halogen Substituents : Enhance lipophilicity and improve penetration into bacterial cells.

- Amide Functional Groups : Contribute to the compound's ability to interact with biological targets effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.